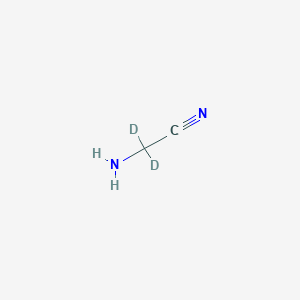
2-Amino-acetonitrile-2,2-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-acetonitrile-2,2-d2 is a deuterated derivative of aminoacetonitrile, an organic compound with the formula H2N−CH2−C≡N. This compound is a colorless liquid and is known for its instability at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile . The deuterated version, this compound, is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Amino-acetonitrile-2,2-d2 can be synthesized through the reaction of glycolonitrile with ammonia. The reaction is as follows: [ \text{HOCH}_2\text{CN} + \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CN} + \text{H}_2\text{O} ] This reaction typically requires controlled conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-acetonitrile-2,2-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Yields primary amines.
Substitution: Forms substituted aminoacetonitrile derivatives.
Aplicaciones Científicas De Investigación
2-Amino-acetonitrile-2,2-d2 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-acetonitrile-2,2-d2 involves its interaction with molecular targets and pathways. It acts as a nematode-specific acetylcholine agonist, causing spastic paralysis and rapid expulsion from the host . The compound’s effects are mediated through its interaction with acetylcholine receptors, leading to the disruption of normal neurotransmission .
Comparación Con Compuestos Similares
Aminoacetonitrile: The non-deuterated version of 2-Amino-acetonitrile-2,2-d2.
Acetonitrile: A simpler nitrile compound with similar chemical properties.
Aminopropionitrile: Another amino-nitrile compound with a longer carbon chain.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and research applications requiring precise tracking of molecular interactions .
Propiedades
Fórmula molecular |
C2H4N2 |
|---|---|
Peso molecular |
58.08 g/mol |
Nombre IUPAC |
2-amino-2,2-dideuterioacetonitrile |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1,3H2/i1D2 |
Clave InChI |
DFNYGALUNNFWKJ-DICFDUPASA-N |
SMILES isomérico |
[2H]C([2H])(C#N)N |
SMILES canónico |
C(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
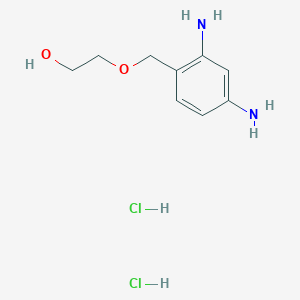
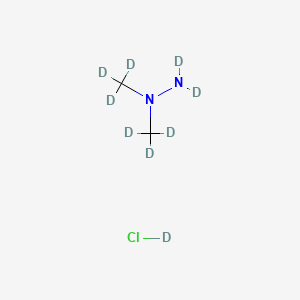
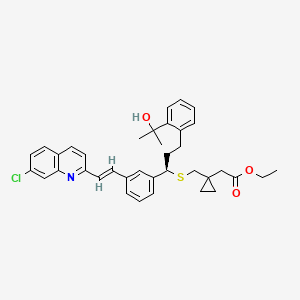

![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)

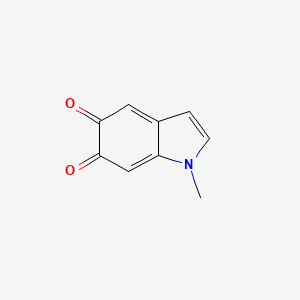
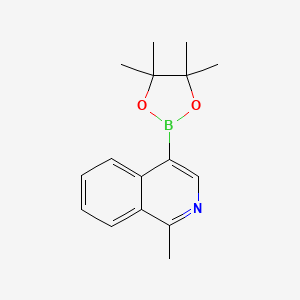
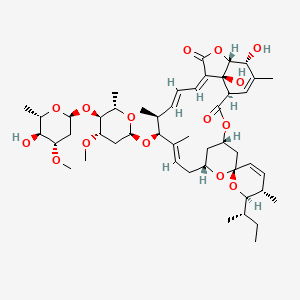
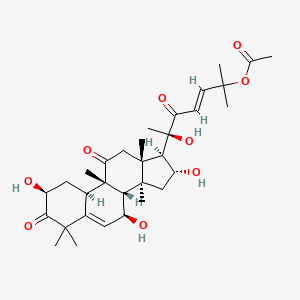
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
